molecular formula C9H10O3 B1330104 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol CAS No. 6329-73-3

1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol

Cat. No.: B1330104
CAS No.: 6329-73-3
M. Wt: 166.17 g/mol
InChI Key: ZHKALZZEGVFZQA-UHFFFAOYSA-N
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Description

1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol is an organic compound with the molecular formula C9H10O3 and a molecular weight of 166.17 g/mol . It is characterized by a benzodioxole ring attached to an ethanol moiety. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.

Safety and Hazards

The compound has been classified as an eye irritant (Eye Irrit. 2) under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The precautionary statements associated with this compound include P264, P280, P305 + P351 + P338, and P337 + P313 .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-(2H-1,3-benzodioxol-5-yl)ethanone using a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent . The reaction is typically carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods: In industrial settings, the compound can be produced on a larger scale using similar reduction methods, but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 1-(2H-1,3-benzodioxol-5-yl)ethanone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: It can be further reduced to form 1-(2H-1,3-benzodioxol-5-yl)ethane using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form 1-(2H-1,3-benzodioxol-5-yl)ethyl chloride.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, alcohol solvents.

    Substitution: SOCl2, pyridine, anhydrous conditions.

Major Products:

    Oxidation: 1-(2H-1,3-benzodioxol-5-yl)ethanone.

    Reduction: 1-(2H-1,3-benzodioxol-5-yl)ethane.

    Substitution: 1-(2H-1,3-benzodioxol-5-yl)ethyl chloride.

Mechanism of Action

The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, to exert its effects. For example, its potential anticancer activity could involve the inhibition of specific enzymes involved in cell proliferation . The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its versatility as an intermediate in organic synthesis and its potential biological activities.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-6(10)7-2-3-8-9(4-7)12-5-11-8/h2-4,6,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHKALZZEGVFZQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OCO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60278304
Record name 1-(1,3-Benzodioxol-5-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60278304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6329-73-3
Record name 6329-73-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6988
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(1,3-Benzodioxol-5-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60278304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-(3,4-methylenedioxy)phenylacetic acid (5 g, 25.75 mmol) in anhydrous THF (20 mL) at 0° C. was added BH3THF (40 mL, 1.0 M in THF). The mixture was stirred at room temperature for 1 h. To work up, THF was evaporated on a rotavap. The residue was treated with water (100 mL) Acidified and extracted with ether (2×100 mL). Removal of the solvent under reduced pressure gave 2-(3,4-methylenedioxy)phenyl-1-ethanol as an oil (4.7 g, 98% yield).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 2-(3,4-methylenedioxy)phenylacetic acid (5 g, 25.75 mmol) in anhydrous THF (20 ml) at 0° C. was added BH3 THF (40 ml, 1.0 M in THF). The mixture was stirred at room temperature for 1 h. To work up, THF was evaporated on a rotavap. The residue was treated with water (100 ml) Acidified and extracted with ether (2×100 ml). Removal of the solvent under reduced pressure gave 2-(3,4-methylenedioxy)phenyl-1-ethanol as an oil (4.7 g, 98% yield).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 1-benzo[1,3]dioxol-5-yl-ethanone (2.5 gm; 15.2 mmol) in methanol (50 mL) is added sodium borohydride (634 mg; 16.7 mmol) in portions allowing for gas evolution. The reaction is stirred at room temperature for 3 hours before additional sodium borohydride is added to give a complete reaction by TLC (20% EA/Hex). The reaction is quenched with saturated ammonium chloride and extracted with ethyl acetate. The organics are separated, washed with water, dried over magnesium sulfate, and the solvent is removed to give 2.18 grams of 1-benzo[1,3]dioxol-5-yl-ethanol.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
634 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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